molecular formula C9H10N6 B12581812 2,4-Diazido-1,3,5-trimethylbenzene CAS No. 646054-88-8

2,4-Diazido-1,3,5-trimethylbenzene

Cat. No.: B12581812
CAS No.: 646054-88-8
M. Wt: 202.22 g/mol
InChI Key: LAOFZMXMVSVMQS-UHFFFAOYSA-N
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Description

2,4-Diazido-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₉H₁₀N₆ It is characterized by the presence of two azido groups (-N₃) attached to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diazido-1,3,5-trimethylbenzene typically involves the diazotization of 2,4,6-trimethyl-1,3-phenylenediamine followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO₂) in an acidic medium to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure safety and yield, given the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diazido-1,3,5-trimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Diazido-1,3,5-trimethylbenzene primarily involves the release of nitrogen gas upon decomposition. This release of gas can drive various chemical processes, making it useful in applications requiring rapid gas evolution. The azido groups are thermally labile, and their decomposition can lead to the formation of reactive intermediates that participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2,4-Diazido-1,3,5-trimethylbenzene is unique due to its specific substitution pattern and the presence of two azido groups, which impart distinct reactivity and energetic properties. Its high nitrogen content and potential for rapid gas evolution make it particularly valuable in the field of energetic materials .

Properties

CAS No.

646054-88-8

Molecular Formula

C9H10N6

Molecular Weight

202.22 g/mol

IUPAC Name

2,4-diazido-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H10N6/c1-5-4-6(2)9(13-15-11)7(3)8(5)12-14-10/h4H,1-3H3

InChI Key

LAOFZMXMVSVMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N=[N+]=[N-])C)N=[N+]=[N-])C

Origin of Product

United States

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